![molecular formula C17H12N4O2 B2498535 N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)isoxazole-5-carboxamide CAS No. 941868-93-5](/img/structure/B2498535.png)
N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)isoxazole-5-carboxamide
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Overview
Description
“N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)isoxazole-5-carboxamide” is a complex organic compound that contains a benzimidazole moiety . The benzimidazole moiety is a five-membered heterocyclic compound that contains three carbon atoms, two nitrogen atoms, four hydrogen atoms, and two double bonds . It is also known as 1,3-diazole .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a general, inexpensive, and versatile method for the synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)methanone and the formation of C–N bonds via an aromatic aldehyde and o-phenylenediamine has been designed . In the presence of N,N-dimethylformamide/sulfur, (1H-benzo[d]imidazol-2-yl)(phenyl)methanone was obtained .Molecular Structure Analysis
The structure of similar compounds and their complexes has been characterized via various techniques such as IR, UV-visible, 1H-NMR, 13C-NMR, mass spectroscopy, TGA, and powder XRD .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds typically involve the formation of C–N bonds via an aromatic aldehyde and o-phenylenediamine . In the presence of N,N-dimethylformamide/sulfur, (1H-benzo[d]imidazol-2-yl)(phenyl)methanone was obtained .Scientific Research Applications
- Imidazole-containing compounds have garnered attention for their antimicrobial potential. Derivatives of this compound have demonstrated antibacterial and antifungal activities . Researchers have synthesized related compounds and evaluated their efficacy against both Gram-positive and Gram-negative species .
- Some derivatives of this compound exhibit tumor inhibitory activity. For instance, a Pd(II) complex with a ligand containing the (1H-benzo[d]imidazol-2-yl)methylthio moiety showed promising results .
- Co(II) cubane complexes derived from (benzo[d]imidazol-2-yl)methanols behave as single-molecule magnets with high barriers to relaxation. These materials have potential applications in quantum technologies .
- A cobalt catalyst derived from (benzo[d]imidazol-2-yl)methanols has been used for water electro-oxidation at neutral pH. This catalyst shows promise for sustainable energy applications .
- The compound can serve as a precursor for red-emitting fluorophores and near-infrared dyes. These materials find use in bioimaging and other optical applications .
Antimicrobial Activity
Antitumor Properties
Cytotoxic and Apoptosis-Inducing Agents
Single-Molecule Magnets
Water Electro-Oxidation Catalysts
Fluorophores and Near-Infrared Dyes
Mechanism of Action
Target of Action
It is known that imidazole-containing compounds, which this compound is a part of, have a broad range of biological activities . They have been reported to show antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
Imidazole derivatives have been known to interact with various biological targets, leading to a wide range of effects . The specific interactions and changes resulting from this compound’s action would depend on the specific target it interacts with.
Biochemical Pathways
Given the broad range of activities associated with imidazole derivatives, it can be inferred that multiple pathways could potentially be affected .
Result of Action
Given the broad range of activities associated with imidazole derivatives, it can be inferred that the compound could potentially have a wide range of effects at the molecular and cellular level .
properties
IUPAC Name |
N-[2-(1H-benzimidazol-2-yl)phenyl]-1,2-oxazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N4O2/c22-17(15-9-10-18-23-15)21-12-6-2-1-5-11(12)16-19-13-7-3-4-8-14(13)20-16/h1-10H,(H,19,20)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKQJGQYXGUBLTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=CC=CC=C3N2)NC(=O)C4=CC=NO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)isoxazole-5-carboxamide |
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